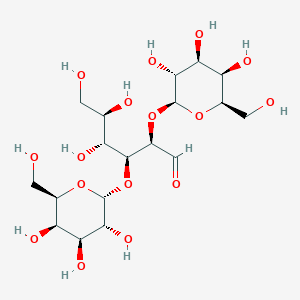

Globotriose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is an important cell surface epitope that acts as the receptor for Shiga-like toxins and is also the core structure of Globo H and SSEA4, which are tumor-associated glycans . Globotriose plays a significant role in various biological processes and has potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Globotriose can be synthesized through enzymatic methods. One efficient method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can transfer a galactosyl residue from p-nitrophenyl-α-D-galactopyranoside to lactose with high efficiency and strict α1–4 regioselectivity. The reaction is carried out at pH 4.5 and 40°C, resulting in a maximum yield of 32.4% .

Another approach involves a multi-enzyme one-pot system containing galactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, and inorganic pyrophosphatase. This method uses galactose as the initial substrate and achieves this compound on preparative scales .

Industrial Production Methods: Large-scale production of this compound can be achieved using genetically engineered bacterial strains. For example, a recombinant Escherichia coli strain has been developed to produce this compound trisaccharide and its derivatives. This method is economical and allows for the generation of ligand diversity for carbohydrate

生物活性

Globotriose, a trisaccharide composed of galactose and glucose (Galα1-4Galβ1-4Glc), plays a critical role in various biological processes, particularly in its interaction with pathogens and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications in disease treatment.

Structure and Synthesis

This compound is a significant cell surface epitope that serves as a receptor for Shiga-like toxins (Stx) produced by pathogenic bacteria such as Escherichia coli. The synthesis of this compound has been achieved through various enzymatic and recombinant methods, highlighting its importance in therapeutic applications. For instance, a novel α-galactosidase gene (agaBf3S) from Bacteroides fragilis was cloned and expressed in E. coli, facilitating efficient production of this compound with a maximum yield of 32.4% under optimized conditions .

Inhibition of Pathogen Binding

Research indicates that this compound can inhibit the binding of uropathogenic E. coli to epithelial cells. In vitro studies demonstrated that this compound at concentrations as low as 5 mg/ml completely inhibited cell agglutination and reduced bacterial binding by 10 to 100-fold . This mechanism is particularly relevant for preventing urinary tract infections (UTIs), where the attachment of bacteria to the urinary tract lining is a critical step in infection establishment.

Toxin Neutralization

this compound has also shown promise in neutralizing the effects of Shiga toxins. Studies involving gold nanoparticles encapsulated with this compound demonstrated effective inhibition of Stx toxicity, suggesting that this compound can serve as a multivalent binding agent that reduces the biological activity of these toxins . Additionally, polymers containing clustered this compound units were developed to bind Stx with high affinity, significantly reducing cytotoxic effects in vivo .

Pharmacokinetics and Efficacy

The pharmacokinetics of this compound were evaluated in BALB/c mice, revealing rapid clearance from plasma with a half-life of approximately 6 minutes and sustained urinary excretion for up to 12 hours post-administration . This rapid excretion profile indicates that this compound could be an effective therapeutic agent for acute infections.

Efficacy Study Results

A proof-of-principle study demonstrated that this compound could effectively reduce established bladder colonization by E. coli JR1 in mice models. The treatment resulted in significant reductions in bacterial load, supporting its potential use as an alternative therapy for UTIs .

Research Findings Summary

科学的研究の応用

Inhibition of Bacterial Adhesion

One of the most significant applications of globotriose is its ability to inhibit the adhesion of uropathogenic Escherichia coli (E. coli) to host cells. This property is particularly relevant in the context of urinary tract infections (UTIs), where the P-fimbrial adhesin of E. coli binds to the galactose-containing glycolipids on the surface of epithelial cells.

- In Vitro Studies : Research has demonstrated that this compound can completely inhibit and reverse cell agglutination caused by P-fimbriated strains of E. coli. In experiments using human erythrocytes and immortalized colonic epithelial cells, this compound at a concentration of 5 mg/ml resulted in a 10- to 100-fold reduction in bacterial binding .

- In Vivo Efficacy : In BALB/c mouse models, this compound was administered both intravenously and orally. The studies indicated rapid clearance from plasma with a half-life of approximately 6 minutes, while maintaining effective concentrations in urine for several hours post-administration. This led to a significant reduction in bladder colonization by E. coli .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antibacterial properties:

- Treatment of Shiga Toxin Effects : this compound has been investigated for its ability to neutralize Shiga toxins produced by certain strains of E. coli. These toxins are responsible for severe gastrointestinal diseases and hemolytic-uremic syndrome. Studies have shown that this compound can inhibit the biological activities of these toxins in Vero cells, suggesting its potential as a therapeutic agent against toxin-mediated diseases .

- Bioavailability and Pharmacokinetics : The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and excreted, which is advantageous for therapeutic applications. Research on its bioavailability has shown that it can be effectively administered orally, providing a feasible route for treatment .

Biosensor Applications

This compound is also being explored for use in biosensors:

- Self-Assembling Monolayers (SAMs) : this compound derivatives have been utilized in the creation of self-assembling monolayers for biosensing applications. These SAMs can present biologically active ligands on surfaces, allowing for the study of molecular interactions at a cellular level. Electrochemical characterization has shown that these surfaces can be tailored to enhance binding interactions with target biomolecules .

- Amperometric Sensors : Research has demonstrated that SAMs containing this compound can be employed in amperometric sensors designed to detect bacterial toxins, providing a rapid diagnostic tool for food safety and clinical applications .

Case Studies

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-ANKSBSNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80446-87-3 |

Source

|

| Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。